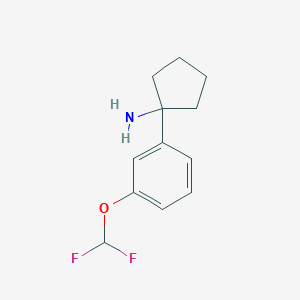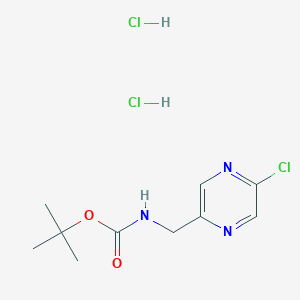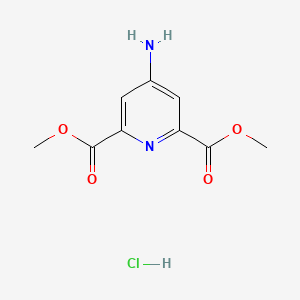
5-Bromo-4-fluoro-1-(triisopropylsilyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-fluoro-1-(triisopropylsilyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The presence of bromine, fluorine, and triisopropylsilyl groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-1-(triisopropylsilyl)-1H-indole typically involves the following steps:
Fluorination: The fluorine atom at the 4-position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Triisopropylsilylation: The triisopropylsilyl group can be introduced using triisopropylsilyl chloride (TIPS-Cl) in the presence of a base like imidazole or pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-fluoro-1-(triisopropylsilyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-4-fluoro-1-(triisopropylsilyl)-1H-indole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is used in the study of indole-based biological pathways and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-fluoro-1-(triisopropylsilyl)-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, while the triisopropylsilyl group can improve its stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-fluoro-1H-indole: Lacks the triisopropylsilyl group, making it less stable and less lipophilic.
5-Bromo-1-(triisopropylsilyl)-1H-indole: Lacks the fluorine atom, which may reduce its binding affinity for certain targets.
4-Fluoro-1-(triisopropylsilyl)-1H-indole: Lacks the bromine atom, which may affect its reactivity in substitution reactions.
Uniqueness
5-Bromo-4-fluoro-1-(triisopropylsilyl)-1H-indole is unique due to the presence of all three functional groups, which confer specific chemical and biological properties. The combination of bromine, fluorine, and triisopropylsilyl groups enhances its reactivity, stability, and potential for use in various applications.
Propriétés
Formule moléculaire |
C17H25BrFNSi |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(5-bromo-4-fluoroindol-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H25BrFNSi/c1-11(2)21(12(3)4,13(5)6)20-10-9-14-16(20)8-7-15(18)17(14)19/h7-13H,1-6H3 |
Clé InChI |
RXOLCDWZFXNTCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC(=C2F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)
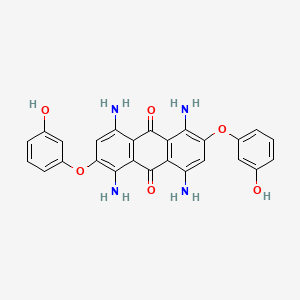
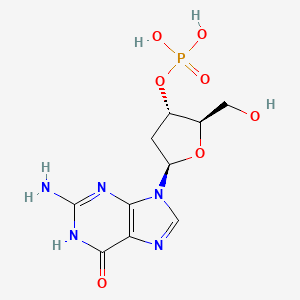

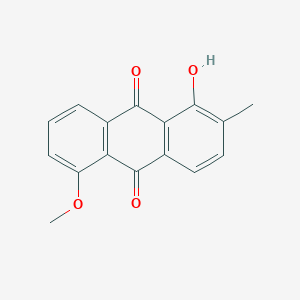
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(2-methoxyphenyl)amino]-8-nitro-](/img/structure/B13135726.png)

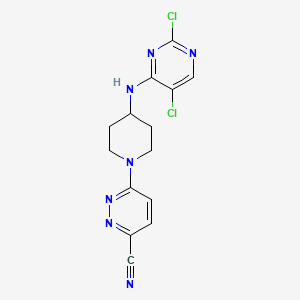

![5-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B13135746.png)
